molecular formula C15H18N2O2 B2895374 6-(Pyrrolidin-2-yl)quinoline acetate CAS No. 1177324-07-0

6-(Pyrrolidin-2-yl)quinoline acetate

Cat. No.: B2895374
CAS No.: 1177324-07-0
M. Wt: 258.321
InChI Key: FXKOJNXSSKHMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrrolidin-2-yl)quinoline acetate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound features a quinoline ring system substituted with a pyrrolidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition-3+2 cycloaddition of azaarenes and α,β-unsaturated aldehydes, catalyzed by an amine and N-heterocyclic carbene (NHC) relay catalysis . The reaction conditions include the use of 4-dimethylaminopyridine (DMAP) as the base and (diacetoxyiodo)benzene (PIDA) as the oxidant in toluene at room temperature .

Industrial Production Methods

Industrial production methods for 6-(Pyrrolidin-2-yl)quinoline acetate are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-2-yl)quinoline acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PIDA.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: PIDA in toluene at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like DMAP.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PIDA can lead to the formation of quinoline N-oxides, while reduction with sodium borohydride can yield reduced quinoline derivatives.

Scientific Research Applications

6-(Pyrrolidin-2-yl)quinoline acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the quinoline and pyrrolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

acetic acid;6-pyrrolidin-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.C2H4O2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1;1-2(3)4/h1,3,5-7,9,12,14H,2,4,8H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKOJNXSSKHMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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